molecular formula C12H16N2O3 B5870428 N-(3-methylbutyl)-3-nitrobenzamide

N-(3-methylbutyl)-3-nitrobenzamide

Cat. No.: B5870428
M. Wt: 236.27 g/mol
InChI Key: YHNXLJDTEYXRIF-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-3-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group attached to a benzene ring and an amide linkage with a 3-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbutyl)-3-nitrobenzamide typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.

    Amidation: Nitrobenzene is then reacted with 3-methylbutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Nitration: Using continuous flow reactors for the nitration step to ensure better control over reaction conditions and higher yields.

    Automated Amidation: Employing automated systems for the amidation step to enhance efficiency and reduce human error.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-(3-methylbutyl)-3-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group, forming N-(3-methylbutyl)-3-aminobenzamide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and 3-methylbutylamine.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products:

    Reduction: N-(3-methylbutyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and 3-methylbutylamine.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine:

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to inhibition or activation of specific pathways. The amide linkage provides stability and specificity in binding to target sites.

Comparison with Similar Compounds

    N-(3-methylbutyl)acetamide: Shares the 3-methylbutyl group but lacks the nitro group, resulting in different chemical properties and reactivity.

    N-(3-methylbutyl)propanamide: Similar structure but with a propanamide group instead of a nitrobenzamide group.

Uniqueness: N-(3-methylbutyl)-3-nitrobenzamide is unique due to the presence of both the nitro group and the 3-methylbutyl group, which confer distinct chemical and biological properties. The nitro group allows for specific reactions such as reduction and substitution, while the 3-methylbutyl group provides hydrophobic characteristics that influence its interaction with biological targets.

Properties

IUPAC Name

N-(3-methylbutyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9(2)6-7-13-12(15)10-4-3-5-11(8-10)14(16)17/h3-5,8-9H,6-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNXLJDTEYXRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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